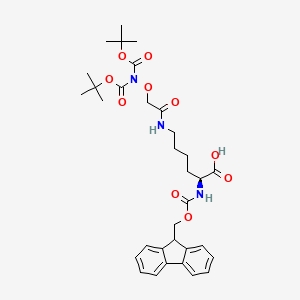

Fmoc-l-lys(boc2-aoa)-oh

Description

Foundational Context of Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Peptide Chemistry

The Fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). wikipedia.orgpublish.csiro.au It serves as a temporary protecting group for the α-amino group of an amino acid. numberanalytics.com The primary advantage of the Fmoc group lies in its lability to basic conditions, typically being removed by a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This mild deprotection condition is orthogonal to the acid-labile protecting groups often used for amino acid side chains, allowing for selective deprotection and chain elongation without compromising the integrity of the growing peptide or its linkage to the solid support. americanpeptidesociety.orgtcichemicals.com The Fmoc group's stability under acidic conditions and its straightforward removal have made it a preferred choice in many peptide synthesis protocols, especially for longer and more complex peptides. publish.csiro.auamericanpeptidesociety.org

Significance of L-Lysine Derivatives in Advanced Organic Synthesis and Chemical Biology

L-lysine, an essential amino acid, possesses a unique structure with two amino groups: the α-amino group at the chiral center and the ε-amino group at the terminus of its side chain. nih.gov This dual functionality makes it a versatile scaffold for chemical modification. sci-hub.se Derivatives of L-lysine are widely employed in a multitude of applications, from the synthesis of novel polymers to the development of targeted drug delivery systems. sci-hub.sersc.org The ε-amino group provides a convenient site for attaching various functional moieties, such as labels, cross-linkers, or other bioactive molecules, without interfering with the peptide backbone formation. peptide.com This has led to the development of a vast array of lysine (B10760008) derivatives tailored for specific applications in chemical biology and medicinal chemistry, including the study of post-translational modifications and the construction of complex bioconjugates. nih.govduke.edu

Elucidation of the Bis(Boc-aminooxy)acetyl (Boc2-Aoa) Moiety as a Bioorthogonal Handle

The bis(Boc-aminooxy)acetyl (Boc2-Aoa) moiety is a key functional component of Fmoc-L-Lys(Boc2-Aoa)-OH. This group serves as a protected precursor to an aminooxy group, which is a powerful tool for bioorthogonal ligation. iris-biotech.de Specifically, the aminooxy group can react with aldehydes or ketones to form a stable oxime linkage. iris-biotech.deiris-biotech.de This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for bioconjugation reactions where sensitive biological molecules are involved. The use of a bis-Boc protected form (Boc2-Aoa) offers an advantage over the mono-Boc protected version by preventing potential side reactions, such as double acylation, that can occur with strong acylating agents. iris-biotech.desigmaaldrich.com This ensures a cleaner and more efficient introduction of the desired functionality.

Comparative Analysis with Related Lysine Derivatives in Research Applications

This compound is one of many Fmoc-protected lysine derivatives available for peptide synthesis, each with a unique side-chain protecting group designed for specific synthetic strategies. peptide.com A common and standard derivative is Fmoc-L-Lys(Boc)-OH, where the ε-amino group is protected by a single tert-butyloxycarbonyl (Boc) group. chemicalbook.comsigmaaldrich.com This Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved with strong acids like trifluoroacetic acid (TFA), typically at the final step of peptide synthesis. peptide.com

Other derivatives offer orthogonal protection schemes. For instance, Fmoc-L-Lys(Aloc)-OH utilizes an allyloxycarbonyl (Aloc) protecting group, which can be selectively removed under mild conditions using a palladium catalyst. iris-biotech.de This allows for side-chain modification while the peptide is still attached to the resin and the N-terminus is Fmoc-protected. Similarly, derivatives like Fmoc-L-Lys(Dde)-OH and Fmoc-L-Lys(ivDde)-OH employ protecting groups that can be cleaved with hydrazine, offering another layer of orthogonality. peptide.com

The distinguishing feature of this compound is the introduction of the protected aminooxy functionality. While other derivatives primarily serve to temporarily block the lysine side chain, this compound acts as a functional building block, enabling the site-specific incorporation of a reactive handle for subsequent ligation reactions. iris-biotech.dechemimpex.com This makes it particularly valuable for creating complex peptide conjugates, a task for which derivatives like Fmoc-L-Lys(Boc)-OH or Fmoc-L-Lys(Aloc)-OH are not directly suited without further modification.

Compound Data

Structure

2D Structure

Properties

IUPAC Name |

(2S)-6-[[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N3O10/c1-32(2,3)45-30(41)36(31(42)46-33(4,5)6)44-20-27(37)34-18-12-11-17-26(28(38)39)35-29(40)43-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-26H,11-12,17-20H2,1-6H3,(H,34,37)(H,35,40)(H,38,39)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGUUBFSURDOAV-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc L Lys Boc2 Aoa Oh and Precursors

Strategies for Chemical Synthesis of Aminooxy-Functionalized Lysine (B10760008) Side Chains

The introduction of an aminooxy group onto the lysine side chain is a key transformation in the synthesis of Fmoc-L-Lys(Boc2-Aoa)-OH. This process involves the synthesis and protection of aminooxyacetic acid, followed by its coupling to the lysine scaffold.

Aminooxyacetic acid (Aoa) serves as the foundational piece for the functional side chain. The synthesis of Aoa derivatives often begins with the alkylation of N-hydroxyphthalimide with a haloacetic acid ester, followed by hydrazinolysis to release the aminooxy group. biorxiv.org However, for its use in peptide synthesis, the highly nucleophilic aminooxy group must be protected to prevent undesirable side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose, yielding Boc-Aoa-OH. chemimpex.com This protection enhances the stability and solubility of the Aoa moiety, making it suitable for subsequent coupling reactions. chemimpex.com

While a single Boc group can protect the aminooxy functionality, the use of a bis(Boc) protecting group, yielding bis-Boc-aminooxyacetic acid, offers enhanced stability and prevents over-acylation of the hydroxylamine (B1172632) function during peptide synthesis. sigmaaldrich.com This bis-protected derivative is particularly advantageous as it eliminates the potential for oligomerization that can occur with mono-protected reagents. sigmaaldrich.com The introduction of the second Boc group can be achieved under standard conditions, resulting in a more robust building block for peptide synthesis. chemimpex.com

The Nε-derivatization of L-lysine involves the formation of an amide bond between the ε-amino group of a suitably protected lysine derivative and the carboxylic acid of the protected aminooxyacetic acid. A common starting material is Nα-Fmoc-L-lysine, where the α-amino group is already protected. The coupling of bis(Boc)-Aoa-OH to the ε-amino group of Nα-Fmoc-L-lysine is typically achieved using standard peptide coupling reagents. These can include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or its water-soluble analog (NHSS). uci.edu Other efficient coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The choice of coupling reagent and conditions is critical to ensure high coupling efficiency and to minimize side reactions.

Incorporation of the Bis(Boc) Protecting Group for Aoa Moiety

Orthogonal Protecting Group Strategies in the Synthesis of this compound

The successful synthesis and subsequent application of this compound in solid-phase peptide synthesis (SPPS) rely heavily on an orthogonal protecting group strategy. biosynth.compeptide.com Orthogonality ensures that one type of protecting group can be removed without affecting others, allowing for selective deprotection at different stages of the synthesis. biosynth.comnih.gov

In the case of this compound, three distinct protecting groups are utilized:

Fmoc (9-Fluorenylmethyloxycarbonyl) group: This base-labile group protects the α-amino group of lysine. It is stable to acidic conditions but is readily cleaved by treatment with a secondary amine, typically piperidine (B6355638), during SPPS. peptide.comaltabioscience.com

Boc (tert-Butyloxycarbonyl) group: This acid-labile group protects the aminooxy functionality on the side chain. The bis-Boc protection is stable to the basic conditions used for Fmoc removal. altabioscience.com

Final Cleavage: The Boc groups on the aminooxy moiety are typically removed during the final cleavage of the peptide from the solid support, which is carried out under strongly acidic conditions, often with a cocktail containing trifluoroacetic acid (TFA). altabioscience.com

This Fmoc/Boc orthogonal scheme is a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptides with precisely placed functionalities. peptide.comrsc.org

| Protecting Group | Protected Functionality | Cleavage Condition | Stability |

| Fmoc | α-Amino group of Lysine | Base (e.g., Piperidine) | Stable to acid |

| Boc | Aminooxy group on the side chain | Acid (e.g., Trifluoroacetic Acid) | Stable to base |

Optimization of Reaction Conditions for Selective Functionalization and Yield

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction conditions to promote selective functionalization and minimize side reactions.

A significant challenge in the acylation of the lysine ε-amino group is the potential for diacylation or other side reactions. The choice of solvent, temperature, and stoichiometry of reactants plays a crucial role. For instance, performing the coupling reaction in a suitable aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at controlled temperatures can enhance selectivity.

Furthermore, during the coupling of aminooxyacetic acid derivatives, a side reaction known as over-acylation of the NH-O function can occur. d-nb.infocapes.gov.br The use of pre-activated esters, such as an OSu ester of bis-Boc-aminooxyacetic acid, can mitigate this issue. sigmaaldrich.com Avoiding base-containing activation mixtures has also been shown to suppress this unwanted side reaction, leading to nearly quantitative yields of the desired product. nih.gov The pH of the reaction mixture is another critical parameter, especially when dealing with the differential reactivity of α- and ε-amino groups in lysine derivatives. nih.govrsc.org

| Reaction Step | Key Parameters for Optimization | Common Side Reactions | Mitigation Strategies |

| Nε-acylation of Lysine | Coupling reagent, solvent, temperature, stoichiometry | Diacylation, racemization | Use of efficient coupling agents (e.g., HATU), controlled temperature |

| Coupling of Aoa derivative | Activation method, presence of base | Over-acylation of the NH-O group | Use of pre-activated esters (e.g., OSu), avoidance of base in activation |

| Fmoc-deprotection | Piperidine concentration, reaction time | Incomplete deprotection, dibenzofulvene adduct formation | Optimized deprotection times, use of scavengers |

| Final Cleavage | TFA concentration, scavengers, time | Incomplete deprotection of Boc groups, side-chain modifications | Use of appropriate scavenger cocktails (e.g., TIS, water) |

Reactivity and Chemoselective Transformations of Fmoc L Lys Boc2 Aoa Oh

Principles and Mechanisms of Oxime Ligation with the Aminooxy Moiety

Oxime ligation is a bioorthogonal reaction that occurs between a nucleophilic aminooxy group (H₂N-O-R) and an electrophilic carbonyl group, such as an aldehyde or ketone, to form a stable oxime bond. rsc.orgunivie.ac.at This reaction is highly valued in bioconjugation due to its high chemoselectivity, the stability of the resulting oxime bond, and its ability to proceed under mild, aqueous conditions, often at a pH between 4 and 5. rsc.orgunivie.ac.at A key advantage of this ligation method is that it does not necessitate metal ion catalysts, which can complicate purification processes. rsc.orgunivie.ac.at

The kinetics of oxime bond formation are influenced by several factors, including the concentration of the reactants. rsc.org Solubility can be a limiting factor, and the choice of solvent system can significantly impact the reaction rate. nih.gov Studies have explored various solvents, including water, acetonitrile (B52724) (ACN), ethanol (B145695) (EtOH), and dimethylformamide (DMF), to optimize ligation kinetics. nih.gov While oxime ligations are often carried out over several hours, certain applications, such as radiochemistry with short-lived isotopes like ¹⁸F, demand much faster reaction times, ideally within minutes. rsc.org

The formation of oximes is a classic condensation reaction that is generally reversible. sioc-journal.cnrsc.org However, the resulting oxime bond is hydrolytically stable under physiological conditions. rsc.orgacs.org The reaction is typically limited by slow rates, but recent advancements in catalysis have significantly accelerated the process, making it one of the faster and more versatile bioconjugation reactions available. nih.gov

The effectiveness of the catalyst is dependent on its concentration and structure. For instance, at a high concentration (100 mM), aniline (B41778) can increase reaction rates by up to 40-fold at neutral pH and even more dramatically, up to 400-fold, at pH 4.5. nih.gov Various aniline derivatives have been investigated to improve upon the catalytic performance of the parent compound. rsc.orgnih.gov For example, p-phenylenediamine (B122844) has been identified as a highly effective catalyst. rsc.orgunivie.ac.at

Table 1: Comparison of Catalysts for Oxime Ligation

| Catalyst | Typical Concentration | pH | Rate Enhancement | Reference |

|---|---|---|---|---|

| Aniline | 10-100 mM | 4.5 - 7.0 | Up to 400-fold | nih.gov |

| p-Phenylenediamine | 10 mM | 4.0 - 5.0 | Significant acceleration | rsc.org |

| 4-Aminophenylalanine | Not specified | Not specified | Slower than aniline | nih.gov |

A defining feature of oxime ligation is its high chemoselectivity, meaning the aminooxy and carbonyl groups react specifically with each other without interfering with other functional groups present in a complex biological environment. rsc.orgacs.org This "bioorthogonality" allows for the precise modification of biomolecules, such as proteins and peptides, within living systems. nih.govnih.gov

The aminooxy group's high reactivity towards aldehydes and ketones makes it a powerful tool for bioconjugation. univie.ac.at However, this reactivity also presents challenges, as it can react with common laboratory solvents like acetone. univie.ac.at The use of protecting groups, such as the Fmoc and Boc groups in Fmoc-L-Lys(Boc2-Aoa)-OH, is crucial for preventing unwanted side reactions during synthesis and handling. rsc.orgunivie.ac.at The Fmoc-protected aminooxy group has been shown to be stable under various conditions, including oxidative folding, allowing for the production of stable precursors for on-demand bioconjugation. rsc.orgunivie.ac.at

Role of Catalysts (e.g., Aniline Derivatives) in Accelerating Oxime Ligation

Advanced Derivatization Strategies Utilizing the Aminooxy Functionality

The aminooxy group of this compound serves as a versatile handle for a wide range of derivatization strategies, primarily through its reaction with carbonyl compounds. iris-biotech.dersc.orgunivie.ac.at

The primary application of the aminooxy functionality is its ligation with aldehydes and ketones to form stable oxime bonds. rsc.orgunivie.ac.at This reaction has been successfully employed in the creation of various bioconjugates, including polymer-protein complexes, peptide dendrimers, and glycoconjugates. rsc.orgunivie.ac.at The choice of the carbonyl partner can be tailored to the specific application. For example, the reaction with D-glucose has been demonstrated to proceed to over 95% completion within 5 minutes under optimized conditions. rsc.org

A significant challenge in the synthesis of aminooxy-containing peptides is the potential for N-overacylation of the aminooxy moiety. rsc.orgcapes.gov.br This side reaction can occur during the coupling of the protected aminooxyacetic acid to the peptide resin, particularly in the presence of base. capes.gov.brnih.gov

To mitigate this, several strategies have been developed. The use of a di-Boc protected aminooxy group, as in this compound, is a key strategy to prevent overacylation, especially when using coupling agents like HCTU/DIPEA. rsc.orgnih.gov Other approaches include using pre-activated esters or performing the coupling in the absence of a base. capes.gov.brd-nb.info The choice of protecting group strategy is critical for ensuring the desired product is obtained in high purity. rsc.orgorganic-chemistry.org

Table 2: Strategies to Minimize N-Overacylation

| Strategy | Description | Reference |

|---|---|---|

| Use of Boc2-Aoa | The di-Boc protection of the aminooxy group prevents overacylation. | rsc.orgnih.gov |

| Base-free coupling | Performing the acylation in the absence of a base minimizes the side reaction. | capes.gov.brd-nb.info |

| Use of active esters | Employing pre-activated esters like Boc-Aoa-OSu can prevent overacylation. | d-nb.info |

| Short reaction times | Using a high excess of reagents for a short duration can favor the desired reaction. | d-nb.info |

Ligation with Aldehyde and Ketone Partners

Selective Deprotection Protocols for Fmoc and Boc Groups within the Compound Structure

The strategic removal of protecting groups is a cornerstone of modern peptide synthesis, enabling the site-specific modification of complex biomolecules. In the case of this compound, the presence of two distinct protecting groups, the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) groups on the aminooxyacetyl-lysine side chain, allows for orthogonal deprotection. This chemoselectivity is crucial for synthesizing peptides with specific functionalities.

The Fmoc group is renowned for its stability under acidic conditions, which permits the selective removal of acid-sensitive groups like Boc without affecting the N-terminal protection. chimia.ch Conversely, the Boc group is stable to the basic conditions used for Fmoc removal. organic-chemistry.org This orthogonal stability is fundamental to the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). nih.gov

Selective Deprotection of the Fmoc Group

The removal of the Fmoc group is typically achieved under basic conditions. researchgate.net The most common reagent for this purpose is a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netamericanpeptidesociety.org The process involves a β-elimination mechanism, generating a dibenzofulvene intermediate that is subsequently scavenged by the amine base. researchgate.net

While standard Fmoc deprotection protocols are generally effective, certain factors can influence the reaction's efficiency. For instance, the choice of the base and its concentration, the solvent, and the reaction temperature can be optimized to ensure complete and selective deprotection. researchgate.net In some cases, alternative bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or morpholine (B109124) have been employed. chimia.ch A base-free thermal cleavage method has also been reported, offering good selectivity towards the Boc group. chimia.ch

Table 1: Representative Conditions for Selective Fmoc Deprotection

| Reagent | Solvent | Concentration | Typical Reaction Time | Reference |

| Piperidine | DMF | 20-50% | 5-20 minutes | researchgate.netamericanpeptidesociety.org |

| DBU | DMF | 2% | Variable | chimia.ch |

| Morpholine | DMF | 50% | Variable | chimia.ch |

| Heat (Thermal Cleavage) | DMSO | N/A | 10-15 minutes at 120°C | chimia.ch |

Selective Deprotection of the Boc Groups

The Boc groups protecting the aminooxy moiety on the lysine (B10760008) side chain are characteristically cleaved under acidic conditions. peptide.com Trifluoroacetic acid (TFA) is the most frequently used reagent for this purpose. peptide.comsigmaaldrich.com The deprotection mechanism involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

The concentration of TFA and the inclusion of scavengers are critical considerations for successful Boc deprotection. Scavengers, such as triisopropylsilane (B1312306) (TIS) or water, are added to the cleavage cocktail to trap the reactive cationic species generated during the process, thereby preventing side reactions with sensitive amino acid residues like tryptophan or methionine. sigmaaldrich.com The choice of cleavage mixture can be tailored based on the peptide sequence and the presence of other acid-sensitive protecting groups. sigmaaldrich.com While strong acids like TFA are standard, other Lewis acids have also been explored for Boc removal. researchgate.net

Table 2: Representative Conditions for Selective Boc Deprotection

| Reagent | Scavengers | Typical Reaction Time | Reference |

| Trifluoroacetic Acid (TFA) | Water, Triisopropylsilane (TIS) | 1-3 hours | sigmaaldrich.com |

| TFA | Water, Phenol, Thioanisole, EDT | Variable | sigmaaldrich.com |

| Cerium(III) chloride | Not specified | Variable | organic-chemistry.org |

| Ferric chloride (FeCl3) | Not specified | Variable | researchgate.net |

The orthogonality of the Fmoc and Boc protecting groups in this compound provides a versatile platform for the synthesis of complex peptides. The ability to selectively deprotect either the α-amine or the side-chain aminooxy group allows for the introduction of various modifications at specific positions within a peptide sequence, a critical capability in the development of peptide-based therapeutics and research tools.

Applications in Advanced Peptide and Bioconjugate Chemistry

Integration of Fmoc-L-Lys(Boc2-Aoa)-OH in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid support. jpt.commdpi.com The incorporation of non-standard amino acids like this compound into this process expands the functional repertoire of the resulting peptides.

Coupling Efficiency and Side-Chain Compatibility in Fmoc-SPPS

The success of SPPS largely depends on the efficiency of the coupling reactions and the compatibility of the protecting groups used. jpt.com this compound is designed for compatibility with the widely used Fmoc/tBu (tert-butyl) SPPS strategy. nih.gov The Fmoc group on the α-amine is base-labile and is removed at each cycle of the synthesis, while the Boc groups protecting the aminooxy functionality and other acid-labile side-chain protecting groups remain intact until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). chempep.compeptide.com

The bulky nature of the di-Boc-protected aminooxyacetyl side chain can present steric hindrance, potentially affecting coupling efficiency. To mitigate this, optimized coupling reagents and protocols are often employed. The choice of coupling reagents, such as HCTU/6-Cl-HOBt/DIPEA, and reaction conditions, including temperature and pre-activation times, can significantly influence the outcome. nih.gov The use of resins with high swelling properties, such as those based on polyethylene (B3416737) glycol (PEG), can also improve reaction kinetics by enhancing the accessibility of the growing peptide chain. sigmaaldrich.comacs.org

Table 1: Protecting Group Strategy in Fmoc-SPPS

| Functional Group | Protecting Group | Cleavage Condition |

| α-Amine | Fmoc | Base (e.g., Piperidine) |

| Lysine (B10760008) ε-Amine (modified) | Boc | Strong Acid (e.g., TFA) |

| Other Acid-Labile Side Chains | tBu, Trt, Pbf, etc. | Strong Acid (e.g., TFA) |

Challenges and Solutions for Incorporating Highly Functionalized Amino Acid Derivatives

The incorporation of highly functionalized or bulky amino acids into a growing peptide chain can present several challenges. These include incomplete coupling reactions, leading to deletion sequences, and aggregation of the peptide chain, which can hinder subsequent synthetic steps. bachem.comnih.gov

To address these issues, several strategies have been developed:

Optimized Coupling Protocols: Utilizing highly efficient coupling reagents and extended reaction times can help to drive the coupling of sterically hindered amino acids to completion. nih.gov

Microwave-Assisted SPPS: The application of microwave energy can accelerate coupling and deprotection steps, often leading to higher purity and yield, although its effectiveness can be sequence-dependent. nih.govnih.gov

Specialized Resins: Resins like ChemMatrix®, which exhibit excellent swelling properties in a variety of solvents, can improve the solvation of the peptide-resin complex and reduce aggregation. sigmaaldrich.comacs.org

Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides can disrupt secondary structure formation and aggregation during synthesis. nih.gov

Strategies for Post-Synthetic Modification on Resin and in Solution

The aminooxy group introduced via this compound is a versatile handle for post-synthetic modifications. These modifications can be performed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved and purified (in solution).

On-resin modification offers the advantage of using excess reagents that can be easily washed away. nih.govrsc.org After the completion of the peptide sequence, the Boc protecting groups on the aminooxy moiety can be removed with acid, and the now-exposed aminooxy group can be reacted with an aldehyde- or ketone-containing molecule to form a stable oxime linkage. nih.gov

Modification in solution is also a common approach, particularly for complex conjugations or when the modifying group is sensitive to the harsh conditions of peptide cleavage. nih.gov In this case, the fully deprotected peptide containing the free aminooxy group is reacted with the desired carbonyl-containing molecule in a suitable buffer, often at a slightly acidic pH to catalyze the oxime ligation. nih.gov

Construction of Peptide and Protein Conjugates via Oxime Ligation

Oxime ligation is a powerful chemoselective reaction that forms a stable oxime bond between an aminooxy group and a carbonyl (aldehyde or ketone). researchgate.netmdpi.com This reaction is bioorthogonal, meaning it proceeds efficiently under physiological conditions without interfering with other functional groups present in biological systems. nih.gov

Site-Specific Bioconjugation Methodologies using this compound

The incorporation of this compound into a peptide sequence allows for the precise, site-specific introduction of a reactive aminooxy handle. iris-biotech.de This enables the conjugation of the peptide to a wide variety of molecules, including other peptides, proteins, carbohydrates, and small-molecule drugs, that have been functionalized with a carbonyl group. researchgate.netnih.gov

This methodology has been utilized to create well-defined bioconjugates with applications in various fields. For instance, it can be used to attach imaging agents for diagnostic purposes or to link peptides to carrier proteins to enhance their immunogenicity for vaccine development. The ability to control the exact site of conjugation is crucial for preserving the biological activity of the peptide and ensuring the homogeneity of the final product. mdpi.com

Design and Synthesis of Peptide-Based Scaffolds and Architectures (e.g., Peptide Dendrimers, Cyclic Peptides)

The versatility of this compound and oxime ligation extends to the construction of complex peptide architectures.

Peptide Dendrimers: These are highly branched, tree-like macromolecules. By using a core molecule with multiple aldehyde or ketone groups, peptides containing an aminooxy group can be attached to create multivalent structures. mdpi.comacs.orgnih.gov This multivalency can lead to enhanced binding affinity and biological activity. Oxime ligation has been successfully employed in the synthesis of peptide dendrimers for applications such as drug delivery and as synthetic vaccines. nih.govuq.edu.au

Cyclic Peptides: Cyclization can improve the metabolic stability and conformational rigidity of peptides, often leading to increased potency and selectivity. researchgate.net this compound can be used to achieve side-chain-to-side-chain or head-to-side-chain cyclization. nih.govresearchgate.net For instance, a peptide can be synthesized with an N-terminal ketone and an internal lysine residue functionalized with an aminooxy group. After cleavage and deprotection, the two functionalities react to form a cyclic peptide via an oxime bridge. nih.gov

Strategies for Conjugating to Oligonucleotides and Glycomolecules (as research tools)

The primary strategy for conjugating peptides containing L-Lys(AOA)-OH to other biomolecules is through oxime ligation. This bioorthogonal reaction involves the chemoselective coupling of the aminooxy group on the lysine side chain with an aldehyde or ketone on the target molecule, forming a stable oxime bond. iris-biotech.de The building block this compound is specifically designed for this purpose, allowing the seamless incorporation of a latent aminooxy handle into a peptide sequence during Fmoc-based SPPS. iris-biotech.denih.gov

The use of a bis-Boc (Boc2) protecting group on the aminooxy moiety is a critical feature, as it prevents undesired side reactions, such as N-acylation, that can occur with the more reactive mono-Boc version during coupling steps with strong activating agents. nih.goviris-biotech.de After peptide synthesis is complete, the Boc groups are removed during standard acid-mediated cleavage from the resin, unmasking the highly nucleophilic aminooxy group for subsequent ligation reactions.

Conjugation to Glycomolecules: This method has been effectively used to create well-defined glycopeptide and glycoconjugate research tools. For instance, aminooxy-functionalized peptides can be grafted onto polysaccharides like hyaluronic acid in a single step under mild, slightly acidic aqueous conditions, with reported conjugation efficiencies exceeding 90%. nih.gov Similarly, the reaction of aminooxy peptides with reducing sugars such as N-acetylglucosamine (NAG) has been studied, leveraging the equilibrium between the cyclic hemiacetal and the open-chain aldehyde form of the sugar for conjugation. ku.edu

Conjugation to Oligonucleotides: The same principle applies to the synthesis of peptide-oligonucleotide conjugates. An oligonucleotide can be chemically synthesized or modified to incorporate a unique aldehyde group, often at one of its termini. A peptide containing a deprotected Lys(AOA) residue can then be specifically and covalently linked to the oligonucleotide via the stable oxime bond. nih.gov These conjugates are powerful research tools for studying protein-DNA interactions, as cellular delivery vehicles, or as therapeutic agents.

The table below summarizes the key features of the oxime ligation strategy using this amino acid derivative.

| Parameter | Description | Relevance/Advantage | Reference |

|---|---|---|---|

| Reaction Type | Oxime Ligation | Forms a stable, covalent bond under mild, aqueous conditions. | iris-biotech.denih.gov |

| Reacting Groups | Peptide (Aminooxy) + Target (Aldehyde/Ketone) | Highly chemoselective and bioorthogonal; does not interfere with other functional groups in biomolecules. | nih.govpnas.org |

| pH Condition | Mildly acidic (pH ~4.5-5.5) | Optimizes the reaction rate and stability of the resulting oxime bond. The bond is stable at neutral pH. | nih.govku.edu |

| Efficiency | High (>90% reported) | Allows for the creation of homogenous, well-defined conjugates with high yield. | nih.govpnas.org |

Role in the Design and Synthesis of Non-Canonical Amino Acid-Containing Peptides

The incorporation of this compound allows for the synthesis of peptides that deviate from the canonical 20 proteinogenic amino acids. These non-canonical peptides are instrumental in various research contexts.

Impact on Peptide Conformation and Structural Stability in Research Constructs

The introduction of a modified lysine residue, particularly one with a bulky protecting group or a subsequent large conjugate on its side chain, can significantly influence a peptide's local and global conformation. The Fmoc group itself is known to facilitate self-assembly through π-π stacking interactions during the formation of hydrogels, highlighting the structural impact of such moieties. researchgate.net

While specific structural studies (e.g., via NMR or X-ray crystallography) detailing the precise conformational changes induced by a Lys(AOA) residue are not widely published, established principles of peptide chemistry suggest several impacts:

Disruption of Secondary Structures: The long, flexible, and bulky aminooxyacetyl side chain can act as a steric impediment, potentially disrupting or destabilizing ordered secondary structures like α-helices or β-sheets in its immediate vicinity.

Induction of Turns: The side chain may favor the formation of turn-like structures to accommodate its bulk.

Researchers must consider these potential structural perturbations when designing peptide constructs, as changes in conformation can directly affect biological activity, receptor binding affinity, and stability.

Utility in the Creation of Peptide Mimetics for Mechanistic Studies

Peptide mimetics are compounds designed to mimic the structure and/or function of natural peptides but with modified structures to enhance properties like stability, bioavailability, or to probe biological mechanisms. This compound is a valuable tool for creating such mimetics.

The oxime bond formed via the AOA side chain is itself a non-peptidic linkage. When a peptide containing Lys(AOA) is used to link two peptide fragments or to cyclize a peptide, the resulting molecule is a peptide mimetic containing a stable, proteolytically resistant oxime bridge. Furthermore, diketopiperazines (DKPs), which are cyclic peptide mimetics, have been synthesized with aminooxy functional handles to serve as "ready-to-use" platforms for further molecular assembly. rsc.org The incorporation of specialized lysine derivatives with linkers is a recognized strategy for developing peptide mimetics with improved pharmacological profiles. chemimpex.com

Contributions to Chemical Biology Research

The unique reactivity of the aminooxy group makes this compound a cornerstone for the development of sophisticated tools for chemical biology.

Development of Chemical Probes for Studying Biological Interactions and Pathways

This compound enables the creation of highly specific chemical probes. A peptide sequence can be designed to target a specific protein or pathway, and the incorporated Lys(AOA) residue serves as a versatile handle for attaching reporter molecules. nih.govresearchgate.net

Probe Synthesis Strategy:

A peptide is synthesized with this compound at a specific position.

The peptide is cleaved and deprotected, exposing the reactive aminooxy group.

An aldehyde- or ketone-functionalized reporter molecule (e.g., a fluorophore, a biotin (B1667282) affinity tag, or a spin label) is attached to the peptide via oxime ligation.

This modular approach allows a single parent peptide to be conjugated to a variety of probes, facilitating studies in fluorescence microscopy, pull-down assays, and other biochemical analyses. researchgate.net

Protein Modification Strategies for Functional Characterization in Vitro

A powerful application of this amino acid is in the site-specific modification of proteins for in vitro studies. pnas.orgnih.gov A prominent method involves "aldehyde tagging," where a target protein is recombinantly expressed with a short peptide sequence (e.g., LCxPxR) that is recognized by a co-expressed formylglycine-generating enzyme (FGE). pnas.org This enzyme oxidizes a cysteine residue within the tag to a formylglycine, which contains a unique aldehyde group.

This aldehyde-tagged protein can then be purified and selectively reacted with a peptide containing a deprotected Lys(AOA) residue. This strategy allows for the covalent attachment of a synthetic peptide to a specific site on a large protein, such as a monoclonal antibody, with very high efficiency. pnas.org Such modifications are used to:

Attach affinity tags for purification or detection.

Introduce fluorescent probes to study protein localization and dynamics.

Conjugate peptides with specific functions (e.g., cell-penetrating sequences) to characterize protein behavior in vitro.

The research findings related to these applications are summarized in the table below.

| Application Area | Key Finding/Technique | Significance | Reference |

|---|---|---|---|

| Glycoconjugation | Aminooxy-peptides react with high efficiency (>90%) with polysaccharides. | Provides a simple, one-pot method for creating defined glycopeptide tools for immunology and materials science. | nih.gov |

| Protein Modification | Use of genetically encoded aldehyde tags (formylglycine) allows for site-specific ligation with aminooxy-functionalized molecules. | Enables the production of homogenous, site-specifically modified proteins (e.g., antibody-peptide conjugates) for functional studies. | pnas.orgnih.gov |

| Peptide Mimetics | Aminooxy groups can be incorporated into scaffolds like diketopiperazines (DKPs). | Creates versatile platforms for assembling complex biomolecules and mimics with non-natural linkages. | rsc.org |

| Bioconjugation Chemistry | The bis-Boc (Boc2) protection of the aminooxy group prevents side reactions during peptide synthesis. | Increases the reliability and yield of synthesizing aminooxy-containing peptides. | nih.goviris-biotech.de |

Engineering of Targeted Delivery Constructs and Molecular Scaffolds (focus on design and synthesis)

The chemical compound this compound is a highly functionalized amino acid derivative that serves as a critical building block in the design and synthesis of advanced targeted delivery constructs and molecular scaffolds. Its unique structure, featuring orthogonal protecting groups and a reactive aminooxy handle, allows for the precise and site-specific incorporation of payloads, imaging agents, or other functionalities onto a peptide backbone. This enables the construction of complex bioconjugates with tailored properties for various applications in medicinal chemistry and chemical biology.

The design of targeted delivery systems often involves the conjugation of a cytotoxic drug to a homing peptide that specifically recognizes and binds to receptors overexpressed on the surface of cancer cells. nih.gov This strategy aims to increase the therapeutic index of the drug by maximizing its concentration at the tumor site while minimizing systemic toxicity. This compound is particularly well-suited for this purpose due to the stability and chemoselectivity of the oxime ligation it facilitates. The aminooxy group on the lysine side chain, once deprotected, readily reacts with an aldehyde or ketone functionality on a drug molecule to form a stable oxime bond. nih.govmdpi.com

The synthesis of these targeted constructs typically begins with the solid-phase peptide synthesis (SPPS) of the homing peptide. rcsi.commdpi.com During SPPS, this compound is incorporated at a specific position in the peptide sequence. The N-α-Fmoc group is removed at each cycle of amino acid addition, while the Boc groups protecting the aminooxy functionality remain stable. After the full peptide sequence is assembled, it is cleaved from the solid support. The deprotection of the Boc groups on the aminooxy moiety is then performed, often under acidic conditions, to reveal the reactive handle for conjugation.

The subsequent conjugation step involves the reaction of the aminooxy-functionalized peptide with an aldehyde- or ketone-bearing cargo molecule. rcsi.com This ligation is highly efficient and proceeds under mild conditions, which is crucial for preserving the integrity of both the peptide and the often-sensitive cargo. The resulting peptide-drug conjugate can then be purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. mdpi.com

Molecular scaffolds built using this compound can be designed to present multiple copies of a targeting ligand or to carry a combination of different molecules, such as a targeting moiety and an imaging agent. The lysine backbone provides a versatile platform for creating branched or dendritic structures. By incorporating multiple this compound residues into a peptide sequence, a scaffold with multiple points for conjugation can be synthesized, allowing for the creation of multivalent constructs with enhanced binding affinity or multifunctional capabilities. mdpi.com

Research Findings in the Synthesis of Targeted Constructs

Recent research has demonstrated the utility of aminooxy-functionalized lysine derivatives in the creation of sophisticated peptide-drug conjugates (PDCs). For instance, in the development of novel treatments for FGFR2-positive tumors, a peptide named LLC2B was identified and conjugated to the cytotoxin DM1. researchgate.netmdpi.com The synthesis involved coupling the peptide to the drug using different linkers to create PDCs like LLC2B-SS-DM1 and LLC2B-Mal-DM1. researchgate.net While this specific study used other linkers, the principle of conjugating a targeting peptide to a potent cytotoxin is a central theme in the application of this compound.

Another study focused on creating PDCs with dual anticancer activity by conjugating usnic acid derivatives to a lysine/leucine-rich antimicrobial peptide, L-K6. rcsi.comresearchgate.net This work highlights the versatility of peptide-based drug delivery systems in combining different therapeutic modalities. The conjugation was achieved through a pyrazole (B372694) ligation, but the underlying strategy of using a peptide scaffold to deliver a bioactive cargo is directly analogous to the applications of this compound. researchgate.net

In a study aimed at improving the cellular uptake of a drug delivery vehicle, a diketopiperazine peptidomimetic targeting integrins was combined with a cell-penetrating peptide. nih.gov The synthesis of related drug conjugates has involved the use of bis-Boc aminooxyacetic acid coupled to the side chain of a lysine residue to attach the drug daunorubicin (B1662515) via an oxime bond. rcsi.com This provides a direct example of the synthetic strategy enabled by aminooxy-functionalized building blocks.

The following tables summarize representative data from the synthesis and characterization of peptide-based constructs, illustrating the common steps and outcomes in their preparation.

Table 1: Synthesis and Characterization of a Hypothetical Peptide-Drug Conjugate (PDC)

| Step | Description | Reagents and Conditions | Product | Yield | Purity (HPLC) |

| 1. Peptide Synthesis | Solid-phase synthesis of the targeting peptide on Rink Amide resin. | Fmoc-amino acids, HBTU, DIPEA, DMF | Resin-bound peptide | >95% | N/A |

| 2. Aminooxy Deprotection | Removal of Boc protecting groups from the lysine side chain. | TFA/TIS/H2O (95:2.5:2.5) | Aminooxy-peptide | >90% | >95% |

| 3. Oxime Ligation | Conjugation of the peptide to an aldehyde-modified drug. | Aldehyde-drug, aniline (B41778), acetate (B1210297) buffer (pH 4.5) | Peptide-Drug Conjugate | 60-80% | >98% |

| 4. Purification | Purification of the final conjugate. | Preparative RP-HPLC | Purified PDC | >95% | >99% |

Table 2: Characterization Data for a Synthesized Peptide-Drug Conjugate

| Analytical Method | Parameter | Expected Value (m/z) | Observed Value (m/z) |

| Mass Spectrometry (MALDI-TOF) | [M+H]+ | 2170.58 | 2170.244 |

| Mass Spectrometry (ESI-MS) | [M+3H]3+ | 724.4 | 724.4 |

Analytical Characterization Methodologies for Fmoc L Lys Boc2 Aoa Oh and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of Fmoc-L-Lys(Boc2-Aoa)-OH, confirming its identity and conformational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure and conformation of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to assign all protons and carbons and to establish through-bond and through-space correlations.

In a typical ¹H NMR spectrum, characteristic signals confirm the presence of the key functional groups. The aromatic protons of the Fmoc group appear in the downfield region, usually between 7.3 and 7.9 ppm. The protons of the lysine (B10760008) backbone and side chain resonate at specific chemical shifts, which can be influenced by the solvent and the conformational state of the molecule. The two tert-butoxycarbonyl (Boc) protecting groups on the aminooxyacetyl moiety exhibit a strong singlet in the upfield region, typically around 1.4 ppm, integrating to 18 protons. The presence and integrity of these signals are primary indicators of the correct chemical structure.

For instance, the synthesis of similar Fmoc-protected azido (B1232118) amino acids has been extensively characterized by ¹H NMR, with specific chemical shifts and coupling constants confirming the structure of the final compounds and all intermediates. nih.gov In the case of a related compound, Fmoc-L-Lys(Glc,Boc)-OH, NMR was crucial in identifying and differentiating between various isomers and tautomers present in the sample. nih.gov

Table 1: Illustrative ¹H NMR Chemical Shift Ranges for this compound

| Functional Group | Proton Type | Approximate Chemical Shift (ppm) |

| Fmoc | Aromatic | 7.30 - 7.90 |

| Fmoc | CH, CH₂ | 4.20 - 4.40 |

| Lysine | α-CH | ~4.20 - 4.40 |

| Lysine | Side Chain CH₂ | 1.30 - 3.20 |

| Boc | C(CH₃)₃ | ~1.40 (singlet) |

| Aoa | CH₂ | ~4.50 |

Note: Exact chemical shifts can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a critical tool for the verification of the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be transferred into the gas phase for analysis.

The ESI-MS spectrum of this compound, which has a molecular weight of 641.71 g/mol , would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 642.72 or other adducts depending on the solvent system used. iris-biotech.de High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental composition of the molecule with high accuracy.

Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For example, characteristic losses corresponding to the Boc groups (loss of 56 or 100 Da), the Fmoc group (loss of 222 Da), and fragments of the lysine side chain would be expected. This fragmentation data helps to confirm the connectivity of the different moieties within the molecule. In studies of similar glycated Fmoc-lysine derivatives, tandem mass spectra were dominated by signals indicating neutral losses of protecting groups and characteristic sugar fragments, which confirmed the structure of the synthesized building blocks. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant, such as solid-phase peptide synthesis.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-protected amino acids. cem.com A reversed-phase HPLC (RP-HPLC) method is typically used, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, often a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA).

The purity of this compound is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks, with commercial suppliers often guaranteeing a purity of at least 98%. iris-biotech.de During solid-phase peptide synthesis (SPPS), HPLC is invaluable for monitoring the completion of both the deprotection of the Fmoc group and the subsequent coupling reaction. By analyzing a small, cleaved sample from the resin, one can quantify the amount of unreacted starting material or the formation of the desired product, allowing for optimization of reaction times and coupling reagents. nih.gov

Table 2: Typical RP-HPLC Conditions for Analysis of Fmoc-Amino Acids

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% Acetonitrile |

| Gradient | e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV, typically at 265 nm or 301 nm (for Fmoc) |

When this compound is incorporated into a peptide which is then conjugated to a larger molecule, such as a protein, gel electrophoresis techniques like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) become highly relevant. SDS-PAGE separates molecules based on their molecular weight.

After conjugation, the resulting product will have a higher molecular weight than the original protein. This shift can be visualized on an SDS-PAGE gel. For example, the conjugation of ε-polylysine (PL) to β-lactoglobulin (BLG) was confirmed by the appearance of new bands at a higher molecular weight on an SDS-PAGE gel, corresponding to the BLG-PL conjugate. nih.gov This technique provides a clear, qualitative assessment of the success of the conjugation reaction. The purity of the resulting conjugate can also be estimated from the gel. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Progress

Quantitative and Qualitative Assays for Monitoring Coupling Efficiency in Solid-Phase Synthesis (e.g., Kaiser Test)

In the context of Solid-Phase Peptide Synthesis (SPPS), it is crucial to ensure that the coupling of each amino acid, including this compound, proceeds to completion. The presence of unreacted (free) primary amines on the resin-bound peptide indicates an incomplete coupling reaction.

The Kaiser test is a highly sensitive qualitative colorimetric assay used to detect the presence of free primary amines. peptide.com A few beads of the resin are taken after the coupling step and treated with solutions of ninhydrin, phenol, and potassium cyanide in pyridine, followed by heating. chempep.comtemple.edu

Positive Result: The appearance of an intense blue color on the beads and/or in the solution indicates the presence of free primary amines, signifying an incomplete coupling. chempep.com In this case, a recoupling step is necessary.

Negative Result: If the beads and solution remain colorless or turn a faint yellow/brown, it indicates that the coupling reaction is complete, and the synthesis can proceed to the next step (Fmoc deprotection). chempep.com

It is important to note that the Kaiser test is not reliable for secondary amines, such as proline, at the N-terminus. peptide.com While generally reliable, prolonged heating during the test should be avoided as it can cause the cleavage of acid-labile side-chain protecting groups like Boc, or even the Fmoc group itself, potentially leading to false-positive results. chempep.com Despite being qualitative, the Kaiser test is an indispensable tool for the routine monitoring of coupling efficiency in SPPS, ensuring the synthesis of high-quality peptides. nih.gov

Emerging Research Directions and Future Perspectives

Expansion of Oxime Ligation to More Complex and Sensitive Biomolecules

Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond, is a cornerstone of bioorthogonal chemistry. nih.gov The reaction is prized for its high chemoselectivity and the stability of the resulting conjugate, proceeding under mild aqueous conditions that are compatible with most biological molecules. nih.gov The use of Fmoc-L-Lys(Boc2-Aoa)-OH allows for the precise placement of the aminooxy functionality within a peptide sequence during solid-phase peptide synthesis (SPPS). mdpi.com

Initially applied to simpler peptides, the utility of oxime ligation is being extended to far more complex and delicate systems. A significant challenge has been its application to disulfide-rich peptides and proteins, where the integrity of structural disulfide bonds must be maintained. nih.govrsc.org Research has demonstrated that incorporating a protected aminooxy group, such as that in this compound, is compatible with oxidative folding protocols, allowing for the correct formation of disulfide bridges before ligation. nih.gov This strategy enables the production of stable aminooxy-functionalized protein precursors that can be stored and modified on-demand. nih.govrsc.org

Another area of expansion is the modification of glycoproteins. biorxiv.org Glycans can be enzymatically or chemically treated to introduce aldehyde functional groups, which then serve as specific targets for aminooxy-containing molecules. biorxiv.orgnih.govwiley.com For instance, galactose oxidase can oxidize terminal galactose residues to create an aldehyde, enabling site-specific conjugation via oxime ligation with minimal disruption to the protein's structure. biorxiv.org This approach allows for the creation of homogeneously glycosylated and modified proteins for functional studies. biorxiv.org

The kinetics of oxime ligation, which can be slow for certain applications, have also been addressed. The reaction is typically catalyzed by aniline (B41778) or its derivatives at a pH of 4-5. nih.govnih.gov Recent strategies have focused on developing more efficient catalysts to accelerate the reaction, making it suitable for time-sensitive applications like the development of radiotracers with short-lived isotopes. nih.gov

| Biomolecule Class | Ligation Challenge | Strategy Involving Aminooxy Precursors | Key Outcome |

| Disulfide-Rich Peptides | Maintaining structural integrity during modification. | Incorporation of protected aminooxy group prior to oxidative folding. nih.gov | Production of correctly folded, functional peptides ready for on-demand conjugation. nih.govrsc.org |

| Glycoproteins | Site-specific modification without altering protein structure. | Enzymatic generation of aldehydes on glycans for targeted ligation. biorxiv.org | Homogeneous and site-specifically labeled glycoproteins. biorxiv.org |

| Time-Sensitive Probes (e.g., Radiotracers) | Slow reaction kinetics incompatible with short half-life isotopes. | Development of advanced aniline-based catalysts to achieve complete ligation in minutes. nih.gov | Enables rapid labeling for applications like PET imaging. nih.gov |

Development of Next-Generation Functional Conjugates for Advanced Research Tools

This compound is instrumental in the synthesis of next-generation functional conjugates that serve as powerful research tools. chemimpex.comchemimpex.com By incorporating this amino acid into a peptide, researchers can subsequently attach a wide array of functional molecules—such as fluorophores, polymers, or therapeutic agents—to a specific site. chemimpex.comchemimpex.com This "tethered fragment" approach combines the affinity of a parent peptide with the diverse functionality of a conjugated molecule. mdpi.com

This methodology is particularly impactful in drug development. For example, it has been used to create peptide-drug conjugates (PDCs) for targeted cancer therapy. mdpi.com In one study, a Gonadotropin-releasing hormone III (GnRH-III) derivative was synthesized containing an aminooxy-functionalized lysine (B10760008). This peptide, which targets cancer cells overexpressing the GnRH receptor, was then conjugated to the anticancer drug daunorubicin (B1662515) via an oxime bond. The resulting conjugate showed significant antiproliferative activity, and importantly, the nature of the oxime linkage was crucial for the biological activity of the released drug metabolite within the cell. mdpi.com

Beyond therapeutics, this approach is used to create sophisticated probes for biological imaging and diagnostics. chemimpex.com Peptides functionalized via an this compound precursor can be labeled with fluorescent dyes for use in microscopy or with chelating agents for radioimaging. The precise control over the labeling site ensures the production of homogeneous conjugates with predictable properties, which is essential for quantitative studies. chemimpex.comchemimpex.com Furthermore, the ability to create libraries of peptides, each modified with a different small molecule via oxime ligation, provides a powerful platform for screening and optimizing peptide-protein interactions. mdpi.com

| Functional Moiety | Resulting Conjugate | Research Application |

| Cytotoxic Drugs (e.g., Daunorubicin) | Peptide-Drug Conjugates (PDCs) | Targeted delivery of chemotherapeutics to specific cells, reducing systemic toxicity. mdpi.com |

| Fluorescent Dyes (e.g., Rhodamine, Cy3) | Fluorescently Labeled Peptides | Probes for cellular imaging, localization studies, and FRET-based assays. mdpi.com |

| Polymers (e.g., PEG) | PEGylated Peptides | Improving the pharmacokinetic properties and in-vivo stability of therapeutic peptides. rsc.org |

| Small Molecule Libraries | Peptide-Fragment Libraries | High-throughput screening to discover novel peptide-protein interactions and develop new inhibitors. mdpi.com |

Integration of this compound with Orthogonal Bioorthogonal Chemistries

A truly powerful aspect of modern chemical biology is the ability to perform multiple, distinct chemical reactions within the same biological system without cross-interference. This concept, known as orthogonal bioorthogonal chemistry, allows for the differential labeling and manipulation of multiple biological targets simultaneously. This compound, by enabling oxime ligation, is a key player in these multi-faceted strategies. nih.gov

The oxime ligation is orthogonal to a variety of other widely used bioorthogonal reactions. nih.gov Perhaps the most common pairing is with copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), often referred to as "click chemistry." nih.govmdpi.com A protein or peptide can be engineered to contain both an aminooxy group (from this compound) and an azide (B81097) or alkyne group at different locations. This allows for the sequential or simultaneous attachment of two different molecules, for example, a targeting ligand and an imaging agent, or two different fluorescent dyes for dual-color imaging. biorxiv.orgmdpi.com

Other orthogonal pairings include the Staudinger ligation and native chemical ligation (NCL). nih.gov This expands the chemical biology toolbox, creating new possibilities for assembling complex biomolecular constructs, performing late-stage functionalization of proteins, and engineering advanced biomaterials. nih.gov For instance, a researcher could use NCL to ligate two large peptide fragments together and then use oxime chemistry to modify a specific lysine side chain on one of the fragments.

| Reaction 1 (via this compound) | Orthogonal Reaction 2 | Reactive Groups for Reaction 2 | Application Example |

| Oxime Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and Cyclooctyne | Dual-color labeling of a protein at two different sites for advanced microscopy. biorxiv.orgmdpi.com |

| Oxime Ligation | Native Chemical Ligation (NCL) | N-terminal Cysteine and C-terminal Thioester | Synthesis of a large protein from smaller fragments, followed by site-specific functionalization. nih.gov |

| Oxime Ligation | Staudinger Ligation | Azide and Phosphine | Creating complex bioconjugates with multiple modifications for advanced research tools. nih.gov |

| Oxime Ligation | Diels-Alder Cycloaddition | Diene and Dienophile | Orthogonal labeling schemes for probing multiple cellular components. mdpi.com |

Computational and Theoretical Studies on the Reactivity and Conformational Landscape of its Conjugates

While experimental work has driven the application of this compound, computational and theoretical studies represent a burgeoning frontier for understanding and optimizing its use. Such studies can provide deep insights into the fundamental chemical and physical properties of the oxime ligation reaction and the resulting conjugates, which are often difficult to probe experimentally.

Reaction Mechanism and Catalysis: Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be employed to model the entire reaction pathway of oxime ligation. These calculations can elucidate the precise mechanism, identify transition states, and determine activation energies. This is particularly valuable for understanding the role of catalysts like aniline. nih.govnih.gov By modeling the interaction of the catalyst with the aminooxy and carbonyl reactants, researchers can predict which catalyst derivatives will be most effective, potentially leading to the design of novel catalysts with enhanced speed and efficiency.

Currently, there is a limited number of published computational studies focusing specifically on conjugates derived from this compound. However, the potential for this research to accelerate the development of new and improved bioconjugates is immense, making it a key area for future investigation.

| Computational Method | Research Question | Potential Impact |

| Quantum Mechanics (e.g., DFT) | What is the detailed mechanism of aniline-catalyzed oxime ligation? nih.gov | Rational design of next-generation catalysts with superior kinetics. |

| Molecular Dynamics (MD) | How does the oxime linker affect the conformation and flexibility of the parent peptide? | Optimization of linker length and composition for improved biological activity. |

| QM/MM (Hybrid Methods) | How does an oxime-linked drug molecule bind to its active site within a target protein? | Prediction of drug efficacy and guidance for designing more potent peptide-drug conjugates. mdpi.com |

| Free Energy Calculations | What is the binding affinity of a modified peptide to its receptor? | In-silico screening of potential peptide therapeutics before costly synthesis. |

Q & A

Q. What are the environmental considerations and proper disposal methods for waste containing this compound?

- Methodological Answer :

- Incinerate : Mix with combustible solvent (e.g., ethanol) and burn in a chemical incinerator with afterburner/scrubber to prevent toxic byproducts .

- Avoid aqueous release : The compound’s logP (3.2) indicates bioaccumulation risk; use closed-loop waste systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.